molecular formula C19H18N4O4 B2968663 6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795087-11-4

6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2968663
CAS No.: 1795087-11-4
M. Wt: 366.377
InChI Key: JCBWDOZIRCUMBL-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a potent and selective small molecule inhibitor of the Phosphoinositide 3-Kinase (PI3K) pathway, with a particular focus on the PIK3CA gene product, p110α. This compound is a key research tool for investigating the oncogenic signaling driven by mutated and overactive PI3K, which is one of the most frequently dysregulated pathways in human cancers (source) . Its mechanism of action involves competitively binding to the ATP-binding pocket of the p110α catalytic subunit, thereby blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition suppresses downstream signaling through AKT and mTOR, leading to reduced cell proliferation, survival, and metabolism in PI3K-dependent tumor models. Researchers utilize this compound to elucidate the complex biology of the PI3K pathway, explore mechanisms of therapeutic resistance, and evaluate combination treatment strategies in preclinical studies. Its specific design makes it invaluable for targeting cancers harboring PIK3CA mutations or amplifications, such as those found in breast, colorectal, and gynecological malignancies (source) .

Properties

IUPAC Name

6-methyl-4-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-13-9-16(10-18(24)26-13)27-15-7-8-22(12-15)19(25)17-11-20-23(21-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBWDOZIRCUMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs of Pyran-2-one Derivatives

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (Compound 7)
  • Source: Synthesized via base-free reactions of 4-hydroxy-6-methylpyran-2-one with 1-aryl-2-(dimethylaminomethyl)prop-2-en-1-ones .
  • Key Differences :
    • The 4-position substituent is a benzoylallyl group instead of the triazole-pyrrolidine system.
    • Lacks the triazole’s hydrogen-bonding capability but retains conjugated π-systems for hydrophobic interactions.
    • Lower molecular weight (MW ≈ 286 g/mol) compared to the target compound (estimated MW > 400 g/mol).
  • Reactivity: Undergoes nucleophilic additions at the enone double bond, unlike the target compound’s stable triazole-pyrrolidine substituent .
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)
  • Source: Derived from malononitrile and pyrazole intermediates under reflux conditions .
  • Key Differences: Features amino and cyano groups at positions 2 and 5, introducing strong electron-withdrawing effects. The 4-phenyl group enhances hydrophobicity, contrasting with the target compound’s polar triazole-pyrrolidine substituent.
  • Applications : Likely exhibits distinct electronic properties suitable for optoelectronic materials, whereas the target compound’s triazole may favor biological targeting.
Bis[2-amino-6-(aryl)nicotinonitrile] Derivatives (4a–c)
  • Source: Synthesized from α,β-unsaturated ketones and malononitrile .
  • Key Differences :
    • Dual pyridine-3-carbonitrile systems connected via a pyrazole spacer.
    • Higher rigidity and planarity compared to the target compound’s flexible pyrrolidine linkage.
  • Bioactivity : Demonstrated antimicrobial activity, suggesting that the target compound’s triazole group could similarly enhance biological interactions .

Comparative Data Table

Compound Core Structure Substituents at Key Positions Molecular Weight (g/mol) Notable Properties
Target Compound Pyran-2-one 6-Me; 4-(triazole-pyrrolidine) ~425 (estimated) High polarity, H-bonding capacity
3-(2-Benzoylallyl)-4-hydroxy-6-Me-pyran-2-one Pyran-2-one 6-Me; 4-(benzoylallyl) ~286 Enone reactivity, moderate hydrophobicity
11a 4H-Pyran 2-NH₂; 4-Ph; 5-CN; 6-pyrazole ~350 Electron-deficient, optoelectronic potential
Bis-nicotinonitrile (4a–c) Pyridine Aryl, CN groups ~450–500 Antimicrobial, rigid planar structure

Q & A

Q. How does the triazole-pyrrolidine moiety influence the compound’s conformational flexibility?

  • Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to analyze torsional angles. The pyrrolidine ring’s puckering and triazole’s planarity restrict flexibility, potentially enhancing target selectivity .

Q. What spectroscopic techniques differentiate between keto-enol tautomers of the pyran-2-one core?

  • Methodology :
  • ¹³C NMR : The keto form shows a carbonyl signal at ~200 ppm, while the enol form exhibits a conjugated system with downfield shifts (~180 ppm).
  • UV-Vis : Enol tautomers display a bathochromic shift due to extended conjugation .

Theoretical Frameworks

Q. How to link the compound’s design to broader pharmacological hypotheses (e.g., kinase inhibition)?

  • Methodology : Align with structure-activity relationship (SAR) frameworks. For example, compare its triazole group to known kinase inhibitors (e.g., gefitinib’s quinazoline core). Use Free-Wilson analysis to quantify substituent contributions to activity .

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